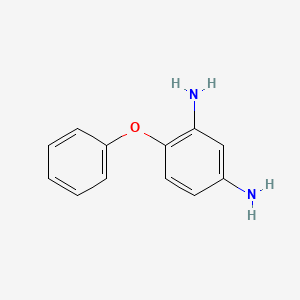

4-Phenoxybenzene-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-phenoxybenzene-1,3-diamine |

InChI |

InChI=1S/C12H12N2O/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,13-14H2 |

InChI Key |

ABQAWYPFZVJRGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenoxybenzene 1,3 Diamine and Structural Analogues

Reaction Pathways for the Synthesis of 4-Phenoxybenzene-1,3-diamine

The creation of this compound involves carefully planned reaction sequences, primarily centered around the formation of a diaryl ether bond and the reduction of nitro precursors.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for constructing the diaryl ether backbone of phenoxybenzene diamines. nih.gov In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com For the synthesis of phenoxy-bridged diamines, this typically involves reacting a phenoxide with an aromatic ring that has been "activated" by strongly electron-withdrawing groups, such as nitro groups (NO₂), positioned ortho or para to a suitable leaving group, like a halogen. youtube.comlibretexts.org

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups is crucial as they stabilize this intermediate, thereby facilitating the reaction. masterorganicchemistry.com In the context of this compound synthesis, a plausible precursor strategy would involve the SNAr reaction between a phenoxide and an activated di-nitro-halobenzene. The resulting intermediate, a dinitro-substituted phenoxybenzene derivative, serves as the direct precursor for the final diamine product.

The conversion of nitro-substituted phenoxybenzene derivatives into the corresponding diamines is most commonly achieved through catalytic reduction. This step is critical as it transforms the electron-withdrawing nitro groups into the nucleophilic amine groups required for polymerization. The catalytic reduction of aromatic nitro compounds is a widely used industrial method due to its efficiency and the high purity of the resulting amines. mdpi.com

A variety of catalytic systems can be employed for this transformation. Catalysts often consist of noble metals like palladium (Pd) or platinum (Pt), or other metals such as Raney Nickel, supported on a high-surface-area material like activated carbon. google.comchemicalbook.comunimi.it The reduction is typically carried out using hydrogen gas (H₂) as the reductant, although other hydrogen sources like hydrazine (B178648) can also be used. mdpi.comncsu.edu The choice of catalyst, solvent, temperature, and pressure can be optimized to achieve high yields and selectivity. unimi.it For instance, the reduction of 1,3-bis(3-nitrophenoxy)benzene (B13770169) has been successfully performed with a 94% yield using a 5% palladium on carbon catalyst with hydrogen in an ethanol (B145695) solvent. chemicalbook.com

| Nitro Precursor | Catalyst | Reductant / H-Source | Solvent | Conditions | Yield |

| Dinitro-p-terphenyl | Pd catalyst | Hydrazine | Not Specified | Not Specified | Not Specified |

| 1,3-bis(3-nitrophenoxy)benzene | 5% Palladium on carbon | Hydrogen (H₂) | Ethanol | 2MPa, 8 hours | 94% |

| Mixed Dinitrobenzene | Raney Nickel | Hydrogen (H₂) | Methanol or Ethanol | 0.25–4.0 MPa, 80°C | Not Specified |

| 4,4'-dinitro-para-quaterphenyl | SnCl₂/HCl | Not Applicable | Not Specified | Not Specified | Not Specified |

This table presents examples of catalytic reduction conditions for various aromatic nitro compounds to illustrate the general methodologies.

Following nitration, a nucleophilic aromatic substitution reaction is executed to form the crucial ether linkage. This creates the dinitro diaryl ether intermediate. The final step is the catalytic reduction of this dinitro compound to yield the target aromatic diamine. This sequential approach allows for the precise construction of the complex monomer architecture. An analogous multi-step synthesis is used for 4,4'-diamino-para-terphenyl (DATP), which involves the direct nitration of para-terphenyl followed by the reduction of the resulting dinitro compound. ncsu.edu

Synthetic Strategies for Related Phenoxy-Bridged Aromatic Diamine Monomers

The principles used to synthesize this compound are broadly applicable to a range of structural analogues, which are valuable for tuning polymer properties.

1,3-Bis(4-aminophenoxy)benzene (B160649) (MBAB) is a significant structural isomer used to enhance the flexibility and processability of high-performance polymers like aramids. mdpi.com Its synthesis follows a similar logic to other phenoxy-bridged diamines.

The synthesis typically involves two main steps:

Ether Linkage Formation (SNAr): The process starts with the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with two equivalents of an activated p-halonitrobenzene, such as 4-fluoronitrobenzene. This Williamson ether synthesis, proceeding via a nucleophilic aromatic substitution mechanism, forms the dinitro intermediate, 1,3-bis(4-nitrophenoxy)benzene.

Catalytic Reduction: The intermediate dinitro compound is then reduced to the diamine, MBAB. This reduction is commonly carried out using catalytic hydrogenation with catalysts like palladium on carbon. chemicalbook.commdpi.com

A similar pathway is used to create the para-linked isomer, 1,4-bis(4-aminophenoxy)benzene (B1581417) (PBAB), starting from hydroquinone. researchgate.net The synthesis of 1,3-bis(3-aminophenoxy)benzene (B75826) also follows this pattern, starting with the reduction of 1,3-bis(3-nitrophenoxy)benzene. chemicalbook.com

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

| 1 (Ether Formation) | Resorcinol, 4-Fluoronitrobenzene | Anhydrous K₂CO₃, Dimethyl acetamide, Heat | 1,3-Bis(4-nitrophenoxy)benzene |

| 2 (Reduction) | 1,3-Bis(4-nitrophenoxy)benzene | H₂, Pd/C catalyst, Ethanol | 1,3-Bis(4-aminophenoxy)benzene (MBAB) |

This table outlines the synthetic pathway for 1,3-Bis(4-aminophenoxy)benzene.

Aromatic diamines can be further derivatized to create longer, more complex monomers tailored for specific applications, such as the synthesis of macrocycles or poly(ether ether ketone amide)s. researchgate.netscispace.com Starting with a core diamine like 4,4′-(1,3-phenylenebis(oxy))dianiline, various functional groups can be introduced. scispace.com

Common derivatization reactions include:

Amide Formation: Reaction of the diamine with acyl chlorides results in the formation of diamide (B1670390) spacer molecules. scispace.com

Imine Formation: Condensation of the diamine with aldehydes (e.g., benzaldehyde) in a solvent like dichloromethane (B109758) yields diimine units. These imines can be subsequently reduced to form secondary amines if desired. scispace.com

These reactions effectively extend the length and modify the functionality of the monomer. For example, reacting a diamide containing a nitrobenzene (B124822) moiety can be followed by a reduction step to produce a new, longer diamine molecule than the original starting material. scispace.com This versatility allows for the design of monomers with specific architectures for advanced material synthesis. researchgate.net

Optimization of Reaction Conditions and Scalability in Diamine Monomer Production

The efficient synthesis of this compound, a key monomer in the production of high-performance polymers, hinges on the meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness, particularly for large-scale industrial production. The primary synthetic routes involve nucleophilic aromatic substitution (SNAr) or Ullmann condensation reactions. Optimization efforts focus on key parameters such as catalyst systems, solvent, base, temperature, and reaction time.

A prevalent method for synthesizing the precursor to this compound involves the SNAr reaction between a phenoxide and an activated di-substituted benzene (B151609) ring, typically containing nitro groups which are later reduced to amines. For instance, the reaction of 4-chloro-3,5-dinitrobenzene with phenol (B47542) is a viable pathway. The subsequent reduction of the dinitro intermediate yields the target diamine.

Optimization studies for analogous aryl ether formations have systematically evaluated various reaction components to enhance efficiency. Key variables include the choice of solvent, base, and catalyst system.

Solvent Effects: The choice of solvent is critical in SNAr and copper-catalyzed reactions. High-boiling, polar aprotic solvents are generally preferred as they can effectively solvate the reactants and facilitate the reaction. A comparison of solvents often reveals that Dimethylformamide (DMF) or Tetrahydrofuran (THF) can provide superior yields compared to others under similar conditions. researchgate.net

Influence of the Base: The base plays a crucial role in deprotonating the phenol to form the more nucleophilic phenoxide ion. Studies comparing various bases have shown that strong, non-nucleophilic bases often lead to higher product yields. For example, potassium tert-butoxide (t-BuOK) has been found to be more effective than bases like lithium hexamethyldisilazide (LiHMDS) or 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU). researchgate.net

Catalyst Systems in Ullmann-Type Reactions: For Ullmann-type C-O cross-coupling reactions, the catalyst system is paramount. While traditional methods used stoichiometric amounts of copper powder at high temperatures, modern approaches utilize catalytic amounts of a copper salt (e.g., CuI, Cu₂O) in conjunction with a ligand. The ligand stabilizes the copper catalyst and facilitates the coupling process, allowing for milder reaction conditions. The development of heterogeneous copper catalysts is also a significant area of research, aiming to simplify catalyst removal and recycling, which is a key consideration for scalability. mdpi.com

The following table summarizes the optimization of conditions for a representative nucleophilic aromatic substitution reaction to form an aryl ether intermediate, which would subsequently be converted to the target diamine.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | Potassium tert-butoxide | 25 | 12 | 65 |

| 2 | Acetonitrile (MeCN) | Potassium tert-butoxide | 25 | 12 | 78 |

| 3 | Tetrahydrofuran (THF) | Potassium tert-butoxide | 25 | 10 | 92 |

| 4 | Tetrahydrofuran (THF) | Lithium hexamethyldisilazide (LiHMDS) | 25 | 12 | 85 |

| 5 | Tetrahydrofuran (THF) | 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) | 25 | 12 | 75 |

This table illustrates typical optimization results for a nucleophilic aromatic substitution reaction, based on findings for analogous systems. researchgate.net

Scalability Considerations: Transitioning from laboratory-scale synthesis to industrial production introduces several challenges. For diamine monomer production, key scalability issues include:

Cost of Raw Materials: The cost of starting materials, catalysts (especially if using palladium-based systems), and solvents is a major factor in large-scale economic viability. Copper-based catalysts are often preferred for their lower cost. mdpi.com

Catalyst Deactivation and Recovery: In large batch or continuous flow reactors, catalyst deactivation can lead to decreased efficiency. The ability to easily separate and reuse the catalyst is crucial. Heterogeneous catalysts are advantageous in this regard.

Reaction Energetics: SNAr and Ullmann reactions can be exothermic. Proper thermal management is required at scale to prevent runaway reactions and ensure consistent product quality.

Purification: Laboratory-scale purification methods like column chromatography are not feasible for industrial quantities. Scalable processes must rely on techniques such as crystallization, distillation, and filtration. The optimization of these processes is essential to achieve the high purity required for polymerization-grade monomers.

Waste Management: The use of large volumes of solvents and reagents generates significant waste streams. Developing processes that use greener solvents or allow for solvent recycling is an important aspect of sustainable, large-scale production.

The final step in the synthesis, the reduction of the dinitro intermediate to the diamine, also requires optimization for scale. Catalytic hydrogenation is a common method. Optimization parameters for this step include the choice of catalyst (e.g., Palladium on carbon, Raney Nickel), hydrogen pressure, temperature, and solvent. Ensuring complete reduction without side reactions is critical for obtaining a high-purity diamine monomer. mdpi.com

Polymerization of 4 Phenoxybenzene 1,3 Diamine in Advanced Polymer Systems

Polyimide Synthesis Utilizing 4-Phenoxybenzene-1,3-diamine as a Monomer

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. mdpi.com The incorporation of this compound as the diamine monomer introduces specific structural elements that can modify these properties. While direct research on this compound is limited in publicly available literature, the behavior of analogous diamines with ether linkages and meta-substitutions, such as l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene, provides valuable insights into its polymerization characteristics. titech.ac.jp

The most common method for synthesizing aromatic polyimides is a two-step polycondensation process. vt.edudakenchem.com

Step 1: Poly(amic acid) Formation The process begins with the reaction of a diamine (like this compound) with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), at ambient temperatures. vt.edu This nucleophilic addition reaction opens the anhydride (B1165640) rings to form a high-molecular-weight poly(amic acid) (PAA) precursor solution. core.ac.uk The success of this step in achieving a high molecular weight is crucial and depends on factors like monomer purity, stoichiometry, and reaction conditions. vt.edu

Step 2: Imidization The soluble PAA precursor is then converted into the final, typically insoluble, polyimide. This is achieved by cyclodehydration, a process that can be induced either thermally or chemically to form the stable imide rings. mdpi.com The PAA solution is often cast into a film before this step. core.ac.uk

The structure of the dianhydride co-monomer significantly impacts the polymerization kinetics and the final properties of the polyimide. The reactivity of the dianhydride is governed by the electrophilicity of its carbonyl carbons, while the diamine's reactivity depends on the nucleophilicity of its amino groups. vt.edu A variety of dianhydrides can be reacted with phenoxy-containing diamines to tailor polymer properties. titech.ac.jp

For instance, studies on the analogous diamine l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (1,3,3'-BABB) with different dianhydrides demonstrate this influence. titech.ac.jp Flexible dianhydrides containing ether linkages, like 4,4'-oxydiphthalic anhydride (ODPA), tend to enhance solubility and lower the glass transition temperature (Tg) of the resulting polyimide. In contrast, rigid and planar dianhydrides such as Pyromellitic dianhydride (PMDA) lead to polymers with higher thermal stability and lower solubility but can be more difficult to process. titech.ac.jpvt.edu

The table below summarizes the properties of polyimides synthesized from the analogous diamine 1,3,3'-BABB and various commercially available dianhydrides, illustrating the impact of the dianhydride structure. titech.ac.jp

| Dianhydride | Polymer Designation | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) |

| s-BPDA | P-1 | 0.58 | 91 | 7.9 | 218 | 510 |

| BTDA | P-2 | 0.65 | 95 | 8.1 | 205 | 515 |

| ODPA | P-3 | 0.55 | 89 | 9.5 | 188 | 505 |

| PMDA | P-4 | 0.78 | 102 | 7.5 | 220 | 525 |

| BPADA | P-5 | 0.48 | 85 | 10.1 | 182 | 495 |

Data derived from research on the analogous diamine l,3-Bis(3-aminophenoxy-4'-benzoyl)benzene (1,3,3'-BABB). titech.ac.jp

The conversion of the poly(amic acid) precursor to the final polyimide is a critical step that can be performed using different techniques. core.ac.uk

Thermal Imidization: This is a widely used method where the PAA film or powder is subjected to a staged heating cycle, often reaching temperatures between 250°C and 350°C. core.ac.uk During heating, the amic acid groups cyclize, releasing water as a byproduct. mdpi.com The specific heating schedule is crucial to ensure complete imidization and to manage the removal of solvent and water without creating defects in the final material. vt.edu

Chemical Imidization: This technique involves treating the PAA solution with a mixture of a dehydrating agent, typically an aliphatic acid anhydride like acetic anhydride, and a tertiary amine catalyst, such as pyridine (B92270) or triethylamine, at ambient temperatures. vt.edu This method can be advantageous as it avoids high temperatures, but it can sometimes lead to the formation of isoimide (B1223178) structures, which may need to be thermally rearranged to the more stable imide form. vt.edu The choice between thermal and chemical imidization can affect the polymer's final properties, including solubility. For some systems, chemically imidized polyimides exhibit better solubility compared to their thermally treated counterparts. researchgate.net

Integration of this compound into Polyurethane-Imide Elastomers

Polyurethane-imide (PUI) elastomers are hybrid materials that combine the elasticity and abrasion resistance of polyurethanes with the high thermal stability and chemical resistance of polyimides. scirp.orgscirp.org These materials consist of alternating soft and hard segments. The soft segments are typically derived from a long-chain polyol, while the hard segments are formed by the reaction of a diisocyanate with a chain extender. tue.nl

Aromatic diamines, such as this compound, can be incorporated into the hard segments of PUI elastomers. In a typical synthesis, a diisocyanate is first reacted with a polyol to form a prepolymer. This prepolymer is then chain-extended with a diamine and a dianhydride. The diamine reacts with the isocyanate groups to form urea (B33335) linkages and with the dianhydride to form the imide block, contributing to the rigid, thermally stable hard segments. scirp.orgscirp.org

Research on the structurally similar diamine 1,3-bis(4-aminophenoxy)benzene (B160649) (BAPB) shows that its incorporation as a chain extender, along with pyromellitic dianhydride (PMDA), results in PUI elastomers with distinct thermal and mechanical properties. scirp.org The presence of the aromatic diamine within the hard segments enhances the thermal stability and can influence the phase separation between the soft and hard domains, which in turn governs the elastomer's mechanical performance. scirp.org

Synthesis of Hyperbranched Polymers and Networks Incorporating this compound Scaffolds

Hyperbranched polymers are three-dimensional, highly branched macromolecules with a large number of terminal functional groups. researchgate.net Unlike perfectly branched dendrimers, they are synthesized in a one-step polymerization, which makes them more accessible for various applications. mdpi.com Their unique globular structure leads to properties like low viscosity, high solubility, and reduced chain entanglement compared to linear analogues. researchgate.net

The synthesis of hyperbranched polymers can be achieved through several polycondensation strategies, such as the polymerization of ABx-type monomers (where A and B are reactive groups and x ≥ 2) or the co-polycondensation of A2 and Bx monomers (where x ≥ 3). mdpi.comnih.gov In this context, this compound acts as an A2-type monomer due to its two amine (A) functional groups. To create a hyperbranched structure, it must be co-polymerized with a multifunctional Bx monomer, such as a tri- or tetracarboxylic acid or their derivatives. acs.org For example, hyperbranched polyimides have been successfully synthesized by reacting B3 triamines with A2 dianhydrides. rsc.org Similarly, reacting an A2 diamine with a B3 branching unit like trimesic acid can produce hyperbranched polyamides. acs.org

Achieving control over the molecular weight and degree of branching (DB) is a key challenge in the synthesis of hyperbranched polymers. nih.gov The degree of branching, a parameter that defines the ratio of dendritic, linear, and terminal units, is crucial as it dictates the final properties of the polymer. researchgate.net

Several strategies have been developed to control the architecture of hyperbranched polymers synthesized from A2 + Bx approaches:

Monomer Ratio: Adjusting the molar ratio of the A2 diamine and the Bx branching monomer can influence the final molecular weight and structure.

Order of Addition: The sequence in which the monomers are added to the reaction can affect the growth of the polymer chains and the final branching structure. For instance, slow addition of the A2 monomer to the Bx monomer can promote more uniform growth.

Catalytic Systems: In certain polymerization reactions, specialized catalysts can be used to control the reaction pathways. For example, in self-condensing vinyl polymerizations, catalytic chain transfer agents are used to produce hyperbranched structures with controlled architectures. nih.gov

By employing these controlled polymerization techniques, it is possible to synthesize hyperbranched polymers and networks with defined architectures, tailoring their properties for specific applications. nih.gov

End-Group Functionalization in Hyperbranched Architectures

Extensive research has been conducted on the synthesis and modification of hyperbranched polymers for a variety of advanced applications. The terminal functional groups of these three-dimensional macromolecules play a crucial role in determining their physical and chemical properties, such as solubility, thermal stability, and reactivity. Consequently, the ability to precisely control and modify these end-groups is a key area of investigation in polymer science.

However, a thorough review of scientific literature and research databases reveals a significant gap in the specific area of hyperbranched polymers synthesized from this compound. While the A2+B3 polycondensation approach is a common and effective method for producing hyperbranched aromatic polyamides from various aromatic diamines and tri- or tetra-carboxylic acids, there is no available data documenting the use of this compound as a monomer in the synthesis of such architectures.

Furthermore, and as a direct consequence of the absence of these specific hyperbranched polymers, there are no research findings, detailed studies, or data tables available concerning the end-group functionalization of hyperbranched polymers derived from this compound. The scientific community has not published any work on the modification of terminal groups of these particular macromolecules, their resulting properties, or potential applications. Therefore, a detailed discussion, including research findings and data tables on this specific topic, cannot be provided at this time.

General strategies for the end-group functionalization of other hyperbranched aromatic polyamides often involve reactions targeting the terminal amine or carboxylic acid groups, depending on the stoichiometry of the monomers used during polymerization. These modifications can include capping with monofunctional reagents to control molecular weight and solubility, or the introduction of reactive groups to enable further post-polymerization modifications. It is conceivable that were hyperbranched polymers from this compound to be synthesized, similar strategies could be employed. However, without experimental data, any discussion remains purely speculative.

Structure Property Correlations in 4 Phenoxybenzene 1,3 Diamine Derived Polymers

Conformational Analysis and Molecular Architecture Effects on Polymer Performance

The performance of polymers derived from 4-Phenoxybenzene-1,3-diamine is intrinsically linked to their three-dimensional structure. The presence of the ether (-O-) linkage between the phenyl rings introduces significant conformational flexibility. Unlike more rigid, linear diamines, the ether bond in this compound allows for rotation, leading to a non-planar or kinked molecular architecture.

This non-planar conformation has a profound impact on the packing efficiency of the resulting polymer chains. The bulky phenoxy group and the non-linear arrangement of the diamine disrupt close packing, which can prevent extensive crystallization. This disruption is crucial for achieving desirable properties such as enhanced solubility and lower melting temperatures, which in turn improves processability. The molecular structure of similar ether-bridged diamines has shown that the phenyl rings are not in the same plane, which is expected to reduce the packing efficiency of polymer chains and improve the solubility of the polymers derived from them nih.gov. This reduction in chain packing increases the free volume within the polymer matrix, a critical factor influencing properties like gas permeability and dielectric constant.

Influence of Aromatic Diamine Rigidity and Flexibility on Polymer Characteristics

The balance between rigidity and flexibility in the this compound monomer is a key determinant of the final polymer's characteristics. The aromatic rings provide rigidity and thermal stability, while the ether linkage imparts flexibility. This combination allows for the creation of high-performance polymers that are less brittle than those made from exclusively rigid monomers.

Studies on various polyimides have demonstrated a clear correlation between the flexibility of the diamine monomer and the properties of the resulting polymer. For instance, polymers prepared with more flexible diamines tend to form more disordered microstructures with larger pores researchgate.net. This flexibility can lead to lower glass transition temperatures (Tg) compared to polymers made from rigid, linear diamines. However, the inherent rigidity of the phenyl and phenoxy groups in this compound ensures that the polymers maintain high thermal stability. Research on analogous systems has shown that decreasing the flexibility of macromolecular chains, for example by adding substituent groups that hinder rotation, leads to an increase in the glass transition temperature researchgate.net. Therefore, the specific architecture of this compound offers a molecular design tool to balance thermal stability with mechanical properties like toughness and elongation at break.

Table 1: Influence of Diamine Structure on Polymer Properties

| Property | Effect of Increased Diamine Flexibility | Effect of Increased Diamine Rigidity |

|---|---|---|

| Glass Transition Temp (Tg) | Tends to decrease | Tends to increase researchgate.net |

| Solubility | Generally increases | Generally decreases |

| Crystallinity | Tends to decrease | Tends to increase |

| Mechanical Strength | Can decrease | Tends to increase researchgate.net |

Relationships between Monomer Design and Polymer Processability (e.g., Solubility)

The processability of high-performance polymers is a critical factor for their application, and it is heavily influenced by monomer design. The structure of this compound is particularly advantageous for enhancing the processability of the resulting polymers, especially polyimides. The most common route for synthesizing polyimides involves a two-step process that starts with the formation of a soluble poly(amic acid) precursor in a polar aprotic solvent vt.edu.

The solubility of this precursor and the final polymer is significantly improved by the incorporation of flexible or non-symmetrical monomers. The kinked structure of this compound, resulting from the meta-substituted amines and the ether linkage, disrupts the chain regularity and reduces intermolecular forces. This disruption hinders crystallization and enhances solubility in organic solvents. Strategies to improve polymer solubility often involve the addition of flexible diamine or dianhydride monomers or the synthesis of monomers with asymmetric structures researchgate.net. The non-planar conformation introduced by the phenoxy group further contributes to this effect, making polymers derived from it more amenable to solution-based processing techniques like spin coating and film casting.

Effects of Fluorination and Other Substituents on Derived Polymer Properties

Introducing substituents, such as fluorine atoms, onto the this compound monomer can be a powerful strategy to fine-tune the properties of the derived polymers. Fluorination, in particular, has been shown to impart a range of desirable characteristics to high-performance polymers.

Incorporating fluorine-containing groups can increase the free volume of polyimides, which reduces the rigidity of the backbone nih.gov. This increased free volume can lead to improved gas permeability and selectivity, making the materials suitable for membrane applications. Furthermore, fluorination is known to decrease the dielectric constant, reduce moisture absorption, and enhance optical transparency by minimizing charge-transfer complex (CTC) formation between polymer chains nih.gov. The introduction of fluorine atoms into conjugated polymers can also lead to a decrease in the Highest Occupied Molecular Orbital (HOMO) energy levels, which can improve oxidative stability nih.gov.

Other substituents, such as methyl groups, can also have a significant impact. For example, the presence of ortho-methyl substituents in diamine monomers has been shown to improve the gas permeability of the resulting polyimides . These modifications highlight the versatility of the this compound backbone for creating materials with tailored property profiles for specific applications.

Table 2: Predicted Effects of Substituents on this compound Derived Polymers

| Substituent | Potential Effect on Polymer Property | Rationale |

|---|---|---|

| Fluorine (-F, -CF3) | Lower dielectric constant, increased optical clarity, increased gas permeability, enhanced solubility. | High electronegativity reduces intermolecular interactions and CTCs; bulky CF3 groups increase free volume nih.gov. |

| Methyl (-CH3) | Increased gas permeability, enhanced solubility. | Ortho-substituents can disrupt chain packing, increasing free volume and solubility . |

Structure-Reactivity Relationships in Diamine Monomer Design and Polymer Formation

The reactivity of the amine groups in this compound is a critical factor in achieving high molecular weight polymers during polycondensation reactions, such as the formation of polyimides. The electronic nature of the monomer's structure directly influences the nucleophilicity of the amine groups.

In the synthesis of polyimides, the reaction proceeds via a nucleophilic attack of the diamine's amino group on the carbonyl carbon of a dianhydride core.ac.uk. The rate of this reaction is highly dependent on the basicity of the diamine. The phenoxy group in this compound is an electron-donating group through resonance, which can increase the electron density on the aromatic ring to which it is attached. However, its effect on the reactivity of the meta-positioned amine groups is complex and can be influenced by both inductive and resonance effects. It has been observed that the rate constant for poly(amic acid) formation can differ by several orders of magnitude between diamines with electron-withdrawing substituents and those with electron-donating ones vt.edu. Precise control over monomer purity and stoichiometry is essential, as is the choice of reaction conditions and solvents, to successfully synthesize high-performance polymers from this diamine vt.edu.

Advanced Spectroscopic and Analytical Characterization of 4 Phenoxybenzene 1,3 Diamine and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-phenoxybenzene-1,3-diamine and the detailed microstructural analysis of its resulting polymers. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis of the monomer and to verify the intended structure of the polymer backbone.

In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the aromatic protons and the amine protons are observed. The protons on the phenoxy group and the diamine-substituted benzene (B151609) ring exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. For instance, the protons of the amine groups typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

For polymers derived from this compound, such as polyamides and polyimides, NMR spectroscopy provides critical insights into the polymer's microstructure. The disappearance of the monomer's amine proton signals and the appearance of new signals, such as the amide proton in polyamides, confirm the polymerization reaction. Furthermore, the integration of the signals in the ¹H NMR spectrum can be used to verify the stoichiometric incorporation of the monomers.

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the monomer and the polymer. Each carbon atom in the this compound molecule gives a distinct signal in the ¹³C NMR spectrum, and these chemical shifts are highly sensitive to the local chemical environment. Upon polymerization, significant shifts in the signals of the carbon atoms attached to the nitrogen atoms are observed, confirming the formation of amide or imide linkages.

Interactive Data Table: Representative NMR Data

This table presents typical chemical shift ranges for the monomer and its corresponding polyamide.

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Monomer: Aromatic Protons | 6.0 - 7.5 | 100 - 160 |

| Monomer: Amine Protons | 3.5 - 5.0 | - |

| Polymer: Aromatic Protons | 6.5 - 8.5 | 110 - 165 |

| Polymer: Amide Protons | 9.0 - 10.5 | - |

| Polymer: Carbonyl Carbon | - | 160 - 175 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful and readily accessible technique for the identification of functional groups in this compound and for monitoring the progress of its polymerization reactions. The FT-IR spectrum of the monomer is characterized by the presence of specific absorption bands corresponding to the N-H stretching of the primary amine groups, the C-N stretching, the C-O-C stretching of the ether linkage, and the characteristic absorptions of the aromatic rings.

During polymerization, FT-IR spectroscopy allows for real-time or periodic monitoring of the reaction. For example, in the synthesis of polyamides, the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of new bands corresponding to the N-H stretching and C=O stretching (Amide I band) of the newly formed amide linkage are indicative of a successful reaction. Similarly, in the formation of polyimides, the appearance of characteristic imide carbonyl absorption bands is monitored. The complete imidization can be confirmed by the disappearance of the amic acid precursor bands and the presence of sharp imide peaks around 1780 cm⁻¹ and 1720 cm⁻¹ (asymmetric and symmetric C=O stretching), as well as a C-N stretching band near 1380 cm⁻¹. mdpi.com

Interactive Data Table: Key FT-IR Absorption Bands

This table summarizes the key FT-IR absorption bands for the monomer and its derived polymers.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Monomer: Primary Amine | N-H Stretch | 3300 - 3500 |

| Monomer: Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Monomer: Ether | C-O-C Stretch | 1200 - 1250 |

| Polymer (Polyamide): Amide | N-H Stretch | 3200 - 3400 |

| Polymer (Polyamide): Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Polymer (Polyimide): Imide | C=O Asymmetric Stretch | ~1780 |

| Polymer (Polyimide): Imide | C=O Symmetric Stretch | ~1720 |

| Polymer (Polyimide): Imide | C-N Stretch | ~1380 |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry is a vital analytical technique for determining the precise molecular weight of this compound and for elucidating its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₂N₂O, corresponding to a molecular weight of approximately 200.24 g/mol . nih.govnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the monomer with high accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) ionization, the molecule can undergo characteristic fragmentation, leading to the formation of stable ions. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

For polymers derived from this compound, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry can be employed to determine the molecular weight of oligomers and low molecular weight polymer chains. This information is particularly useful for understanding the initial stages of polymerization and for identifying end groups.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. GPC separates polymer chains based on their hydrodynamic volume in solution.

The key parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, which is often desirable for achieving uniform material properties. For polyamides, PDI values can vary, with some studies showing a PDI that remains relatively constant during certain degradation processes. mdpi.com

The choice of solvent and calibration standards is crucial for obtaining accurate GPC results. For aromatic polyamides, solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with added salts like LiBr are often used to prevent polymer aggregation. csic.es

Interactive Data Table: GPC Parameters for Aromatic Polyamides

This table illustrates typical GPC data for aromatic polyamides.

| Parameter | Description | Typical Value Range |

| Mn ( g/mol ) | Number-Average Molecular Weight | 10,000 - 60,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 30,000 - 100,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers of this compound, DSC is primarily used to determine the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

The Tg of these polymers is influenced by several factors, including the rigidity of the polymer backbone, the presence of flexible linkages like the ether group, and the molecular weight. The incorporation of the phenoxy group in the diamine monomer can affect the chain packing and rotational energy barriers, thereby influencing the Tg of the resulting polymer. For high-performance aromatic polymers, a high Tg is often desirable as it indicates good dimensional stability at elevated temperatures. For instance, polyimides derived from various aromatic diamines can exhibit Tg values in the range of 252–278°C. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of polymers derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, typically nitrogen or air.

The TGA thermogram provides information about the onset of decomposition, the rate of decomposition, and the amount of residual char at high temperatures. Key parameters derived from TGA include the temperature at which 5% or 10% weight loss occurs (T₅ and T₁₀, respectively), which are often used as indicators of the polymer's thermal stability. Aromatic polyamides and polyimides generally exhibit excellent thermal stability, with decomposition temperatures often exceeding 450°C. researchgate.net For example, some polyimides show 5% weight loss temperatures above 500°C. mdpi.com

Interactive Data Table: Thermal Properties of Aromatic Polymers

This table provides representative thermal data for aromatic polymers.

| Polymer Type | Tg (°C) from DSC | T₁₀ (°C) from TGA (in N₂) |

| Aromatic Polyamide | 240 - 300 | > 450 |

| Aromatic Polyimide | 250 - 400 | > 500 |

X-ray Diffraction (XRD) for Crystallinity and Morphology

X-ray Diffraction (XRD) is used to investigate the morphology and degree of crystallinity of polymers synthesized from this compound. The XRD pattern of a polymer can reveal whether it is amorphous, semi-crystalline, or crystalline.

Amorphous polymers exhibit broad, diffuse halos in their XRD patterns, indicating a lack of long-range ordered structures. In contrast, semi-crystalline polymers show sharp diffraction peaks superimposed on an amorphous halo. The positions and intensities of these peaks can be used to determine the crystal structure and unit cell dimensions.

The incorporation of bulky or non-linear monomers, such as those with phenoxy side groups, can disrupt chain packing and lead to the formation of amorphous polymers. nih.gov This can be advantageous in some applications as it can improve solubility and processability. For instance, some polyimides with bulky substituents have been shown to be amorphous based on XRD measurements. nih.gov

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers, providing insights into their mechanical and thermal properties. By applying an oscillating force to a sample and measuring its response, DMA can determine key parameters such as the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ) as a function of temperature or frequency.

The loss modulus (E'') quantifies the viscous response, or the energy dissipated as heat. Peaks in the E'' curve correspond to molecular relaxations. The most prominent peak is associated with the glass transition (α-relaxation), where the polymer transitions from a glassy to a rubbery state. Secondary, lower-temperature relaxations (β, γ) can also be observed, which are attributed to localized molecular motions, such as the rotation of phenyl groups or other specific segments within the polymer backbone.

The ratio of the loss modulus to the storage modulus gives the tan δ, or damping factor, which is a measure of the material's ability to dissipate energy. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg). For high-performance polymers based on this compound, a high Tg is a critical characteristic, indicating their suitability for applications in demanding, high-temperature environments. The incorporation of the flexible ether linkage from the this compound moiety can influence the Tg and the damping behavior of the resulting polymers.

Interactive Table: Representative Viscoelastic Properties of a Polyimide Derived from this compound.

| Temperature (°C) | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) |

|---|---|---|---|

| 50 | 2.5 | 20 | 0.008 |

| 100 | 2.4 | 25 | 0.010 |

| 150 | 2.3 | 35 | 0.015 |

| 200 | 2.1 | 60 | 0.029 |

| 250 (Tg onset) | 1.5 | 200 | 0.133 |

| 275 (Tg peak) | 0.5 | 300 | 0.600 |

Note: The data presented in this table is illustrative and represents typical behavior for a high-performance polyimide. Actual values can vary depending on the specific comonomers, synthesis conditions, and testing parameters.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

The performance and reliability of polymeric materials are intrinsically linked to their surface and bulk morphology. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are indispensable tools for visualizing and characterizing the micro- and nanoscale features of polymers derived from this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. In the context of polymers containing this compound, SEM is frequently employed to examine the fracture surfaces of test specimens. The nature of the fracture—whether it is brittle or ductile—provides valuable information about the material's toughness and failure mechanisms. For instance, a smooth, glassy fracture surface is indicative of brittle failure, while a rough, textured surface with evidence of plastic deformation suggests a more ductile material. SEM can also reveal the presence of micro-voids, crazing, or other defects within the bulk of the polymer that can influence its mechanical properties. In studies of polymer blends or composites, SEM is crucial for assessing the dispersion and interfacial adhesion of different phases.

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of surface topography at the nanometer scale. AFM operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the surface. This technique can be performed in various modes, including tapping mode, which is particularly well-suited for soft polymer surfaces. For thin films of polyimides or poly(ether imide)s based on this compound, AFM can provide quantitative data on surface roughness, which is a critical parameter in applications such as coatings and microelectronics. Furthermore, phase imaging in AFM can be used to map out variations in material properties, such as adhesion and viscoelasticity, across the surface. This is particularly useful for identifying and characterizing phase-separated domains in polymer blends or block copolymers. The introduction of the this compound monomer can influence the chain packing and ordering, which in turn affects the surface morphology observable by AFM.

Interactive Table: Summary of Morphological Features of a Poly(ether imide) Film Derived from this compound.

| Analytical Technique | Observed Feature | Typical Dimensions/Values | Significance |

|---|---|---|---|

| SEM | Fracture Surface | - | Reveals brittle or ductile failure modes. |

| SEM | Micro-voids | 1-10 µm | Can act as stress concentrators, affecting mechanical strength. |

| AFM | Surface Roughness (RMS) | 0.5 - 5 nm | Important for adhesion and optical properties of thin films. |

Note: The values in this table are representative and can vary based on the specific polymer composition, processing conditions, and sample preparation.

Theoretical and Computational Investigations of 4 Phenoxybenzene 1,3 Diamine Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 4-Phenoxybenzene-1,3-diamine. dntb.gov.uatsijournals.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed DFT studies can elucidate the molecule's geometric parameters, such as bond lengths and angles. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, MEP analysis would likely show negative potential (red regions) around the nitrogen atoms of the amine groups and the oxygen atom of the ether linkage, indicating these are the most probable sites for electrophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. tsijournals.com These include electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). Such calculations are foundational for understanding how the diamine will behave in polymerization reactions. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the diamine groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A measure of chemical reactivity and stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Provides insight into the molecule's charge-transfer behavior. |

| Global Hardness (η) | Resistance to change in electron distribution. | Correlates with the stability of the molecule. |

| Global Softness (S) | The reciprocal of global hardness. | A higher value indicates greater polarizability and reactivity. researchgate.net |

Computational Modeling of Reaction Pathways and Mechanisms for Diamine Synthesis

Computational modeling is a valuable tool for investigating the synthesis of this compound. A common synthetic route for similar aromatic diamines involves a two-step process: a nucleophilic aromatic substitution followed by a reduction. A plausible pathway could involve the reaction of a phenoxide with a dinitro-halobenzene, followed by the reduction of the nitro groups to amines.

Quantum chemical methods can be used to model this entire reaction pathway. By calculating the potential energy surface, researchers can identify the structures of reactants, intermediates, transition states, and products. The primary goal is to determine the activation energy (energy barrier) for each step, which governs the reaction rate. digitallibrarynasampe.org A lower calculated activation barrier suggests a more favorable and faster reaction.

These computational studies can:

Validate proposed mechanisms: By comparing the calculated energy profiles of different possible pathways, the most energetically favorable mechanism can be identified.

Optimize reaction conditions: The effect of different solvents or catalysts can be simulated to predict conditions that might lower the activation energy and improve reaction yield.

Identify key intermediates: The calculations can reveal the existence and stability of transient species that may be difficult to detect experimentally.

Table 2: Hypothetical Energetic Data for a Proposed Synthesis Step

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (e.g., phenoxide + dinitro-halobenzene) | 0 (Reference) |

| Transition State | Highest energy point along the reaction coordinate | +25 |

| Intermediate | A meta-stable species formed during the reaction | +5 |

| Products | Final products of the substitution step | -15 |

Simulation of Molecular Interactions and Conformational Analysis in Polymers

Once this compound is incorporated into a polymer, such as a polyimide or polyetherimide, its influence on the material's bulk properties is determined by its interactions at the molecular level. Molecular Dynamics (MD) simulations are a powerful technique for studying the structure and dynamics of these polymer systems. rsc.org

MD simulations model a collection of polymer chains over time, allowing for the investigation of:

Conformational Analysis: The flexible ether linkage and the specific geometry of the diamine monomer influence how the polymer chains fold and arrange themselves. MD simulations can calculate parameters like the radius of gyration, which describes the compactness of a polymer chain.

Intermolecular Interactions: The simulations reveal how polymer chains pack together. Radial distribution functions (RDFs) can be calculated to understand the spatial arrangement and packing density of different atomic groups within the polymer matrix. rsc.org

Free Volume Analysis: The accessible free volume within the polymer structure can be calculated. plu.mx This is a crucial parameter as it strongly influences properties like gas permeability (for membrane applications) and the glass transition temperature (Tg). The presence of the bulky phenoxy group in the diamine is expected to create a significant amount of free volume.

These simulations provide a molecular-level understanding of how the structure of the this compound monomer translates into the macroscopic properties of the resulting polymer. nih.gov

Table 3: Typical Parameters Obtained from MD Simulations of a Derived Polymer

| Parameter | Description | Typical Value Range |

| Density | Mass per unit volume of the simulated polymer system. | 1.2 - 1.4 g/cm³ |

| Fractional Free Volume (FFV) | The percentage of the total volume not occupied by the polymer chains. | 15 - 25% |

| Radius of Gyration (Rg) | A measure of the size and conformation of a single polymer chain. | 10 - 50 Å |

| Glass Transition Temp. (Tg) | Temperature estimated from changes in density or mobility with temperature. | 200 - 300 °C |

Predictive Modeling of Structure-Property Relationships in Derived Materials

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, aims to create mathematical models that correlate the chemical structure of a polymer with its physical properties. nih.gov This approach is highly valuable for designing new materials with specific, targeted characteristics.

For polymers derived from this compound, a QSPR study would involve the following steps:

Data Set Generation: A series of related polymers would be synthesized, for example, by reacting the diamine with various dianhydrides to form a library of polyimides. The key properties of these polymers, such as glass transition temperature (Tg), tensile strength, and dielectric constant, would be experimentally measured.

Descriptor Calculation: For each polymer in the series, a set of numerical descriptors is calculated using computational software. These descriptors can be quantum-mechanical (e.g., HOMO/LUMO energies), constitutional (e.g., molecular weight), or topological (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the calculated descriptors (the structure) to the measured properties.

Validation: The model's predictive power is tested on a separate set of polymers not used in the initial model creation.

A successful QSPR model allows researchers to predict the properties of a hypothetical new polymer based on this compound before it is ever synthesized, saving significant time and resources in the material development process. nih.govresearchgate.net

Table 4: Example of a Simplified QSPR Model for Predicting Glass Transition Temperature (Tg)

| Property | QSPR Equation Example |

| Glass Transition Temperature (Tg) | Tg (°C) = c₀ + c₁(MW) + c₂(FFV) + c₃(η) |

| Where: | c₀, c₁, c₂, c₃ are regression coefficients |

| MW = Molecular Weight of the repeating unit | |

| FFV = Fractional Free Volume (calculated) | |

| η = Global Hardness (quantum chemical descriptor) |

Specifically:

High-Performance Polyimides (7.1): No specific data was found on the optical transparency or dielectric properties of polyimides synthesized using this compound.

Polymer Nanocomposites (7.2): While a study on an epoxy/clay nanocomposite was identified, it utilized a complex derivative, 4-(4-(2,6-diphenylpyridin-4-yl)phenoxy)benzene-1,3-diamine, as the curing agent, not the parent compound itself. No information was found regarding polyimide-inorganic hybrids from the specified diamine.

Elastomeric Polyurethane-Imides (7.3): The literature describes elastomers made from a different isomer, 1,3-bis(4-aminophenoxy)benzene (B160649), the properties of which cannot be attributed to polymers made from this compound.

Due to the strict instruction to focus solely on this compound and the lack of specific research findings for this compound, it is not possible to generate the requested article without resorting to speculation or including irrelevant data, which would violate the core requirements of the prompt.

Research Applications and Material Performance of 4 Phenoxybenzene 1,3 Diamine Derived Polymers

Hyperbranched Polymers for Diverse Material Functions

[Content for this section cannot be provided as no research data specifically on hyperbranched polymers derived from 4-Phenoxybenzene-1,3-diamine was found.]

Emerging Research Directions and Future Perspectives in 4 Phenoxybenzene 1,3 Diamine Chemistry

Novel Monomer Design for Tailored Polymer Properties

The strategic design of monomers is the cornerstone of creating polymers with precisely controlled properties. Researchers are leveraging the 4-Phenoxybenzene-1,3-diamine scaffold to develop new monomers that lead to advanced polyamides and polyimides with tailored thermal, mechanical, and solubility characteristics. The introduction of specific functional groups onto the basic structure can dramatically alter the final polymer's performance.

The inherent structure of this compound, featuring a meta-catenation pattern and a flexible phenoxy group, provides a foundational advantage. The ether linkage is known to enhance the processability of aromatic polymers without a significant compromise in thermal stability. csic.es Furthermore, the incorporation of bulky or asymmetric pendant groups can significantly increase the solubility and lower the glass transition temperature (Tg) of the resulting polymers by disrupting chain packing. csic.esnih.gov For instance, research on analogous aromatic diamines has shown that introducing bulky substituents like adamantyl or trifluoromethyl groups effectively increases polymer solubility in common organic solvents and modifies thermal properties. csic.esmdpi.com

Future designs originating from the this compound backbone could involve attaching fluorinated moieties to enhance dielectric properties for microelectronics or incorporating photo-responsive units for smart material applications. mdpi.comnasa.gov The goal is to create a library of derivative monomers where each structural modification corresponds to a predictable change in polymer properties, allowing for the on-demand creation of materials for specific high-performance applications.

| Monomer Structural Feature | Anticipated Effect on Polymer Properties | Rationale |

| Flexible Ether Linkage | Improved solubility and processability, lower melt viscosity. | Disrupts chain packing and lowers the energy barrier for segmental motion. nih.govnih.gov |

| Meta-diamine Substitution | Enhanced solubility, amorphous morphology. | Creates kinks in the polymer backbone, hindering crystallization. vt.edu |

| Bulky Pendant Groups (e.g., -C(CF₃)₂, Adamantyl) | Increased solubility, higher glass transition temperature (Tg), increased fractional free volume. | Steric hindrance prevents close chain packing, allowing solvent penetration and restricting chain mobility. csic.esmdpi.comcsic.es |

| Fluorinated Substituents (e.g., -CF₃) | Lower dielectric constant, increased thermal stability, improved optical transparency. | The high electronegativity and low polarizability of fluorine atoms reduce intermolecular interactions and charge-transfer complex formation. mdpi.com |

Sustainable Synthesis and Polymerization Methodologies

The chemical industry's shift towards green chemistry is profoundly influencing the production of monomers and polymers. For aromatic diamines like this compound, research is pivoting from traditional multi-step chemical syntheses, which often rely on harsh conditions and petroleum-based feedstocks, to more sustainable alternatives.

One of the most promising avenues is the use of biocatalysis and microbial engineering. researchgate.net While the direct biosynthesis of this compound is still a nascent concept, established biosynthetic pathways for other diamines, such as 1,5-diaminopentane, have been successfully engineered in microorganisms like Escherichia coli. nih.gov These processes utilize renewable feedstocks like glucose and operate under mild, aqueous conditions, offering a significantly lower environmental footprint. researchgate.net

In the realm of polymerization, enzymatic methods are gaining traction as a green alternative to conventional techniques. nih.gov Enzymes, such as immobilized lipase (B570770) B from Candida antarctica (Novozym® 435), have been successfully used to catalyze the polycondensation of diamines with dicarboxylic acid esters to form polyamides. rug.nlresearchgate.net These enzymatic polymerizations proceed with high specificity under gentle conditions, avoiding the toxic catalysts and high temperatures often required in traditional polycondensation, which can lead to side reactions. rug.nl Applying these methodologies to this compound could lead to the production of high-performance polymers through cleaner and more energy-efficient processes.

| Methodology | Description | Key Advantages |

| Microbial Fermentation | Engineering microorganisms (e.g., E. coli) to produce diamines from renewable feedstocks like sugars. researchgate.netnih.gov | Utilizes renewable resources, reduces reliance on fossil fuels, mild reaction conditions. |

| Enzymatic Polymerization | Using isolated enzymes (e.g., lipases) as catalysts for polycondensation reactions. nih.govrug.nl | High selectivity, reduces byproducts, mild conditions, non-toxic catalyst, energy saving. |

| Green Solvent Systems | Employing bio-based or less toxic solvents (e.g., eucalyptol) for monomer synthesis and polymerization. embrapa.br | Reduced environmental impact, improved process safety. |

Advanced Characterization Techniques for Deeper Mechanistic Understanding

A profound understanding of polymerization mechanisms is critical for controlling polymer architecture and properties. Modern advanced characterization techniques are providing unprecedented insights into the reaction kinetics and structural evolution during the polymerization of monomers like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In-situ NMR can be used to monitor the reaction progress in real-time, identifying intermediate species and quantifying reaction rates. Furthermore, specialized NMR techniques can be used to determine the pKa of amine groups in diamine monomers, which is a crucial parameter as reactivity can differ by orders of magnitude based on the electronic environment of the amine. vt.edumdpi.com

Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the curing kinetics of thermosetting polymers derived from diamines and for determining the thermal properties like glass transition temperature (Tg) and decomposition temperature (Td) of the final materials. researchgate.netmdpi.com

Computational modeling, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.gov DFT can be used to model transition states, calculate activation energy barriers for different reaction pathways (e.g., chain initiation, propagation, and termination), and predict how the monomer's electronic structure influences its reactivity. nih.gov These theoretical insights complement experimental data, providing a comprehensive picture of the polymerization process.

Exploiting Structure-Reactivity Principles for New Material Discovery

The discovery of new materials is increasingly guided by fundamental principles linking a monomer's chemical structure to its reactivity and the resulting polymer's properties. For this compound, its specific structure dictates its behavior in polymerization and the performance of the final product.

The key structural features are:

The Ether Linkage: This flexible bond imparts higher solubility and better processability to the resulting polymers, such as polyamides and polyimides, compared to their all-rigid counterparts. csic.esnih.gov It also influences the final morphology, often leading to amorphous materials with lower crystallinity. vt.edu

Meta-Substitution Pattern: The 1,3-orientation of the amine groups introduces a "kink" in the polymer backbone. This disruption of linearity hinders close chain packing, which further enhances solubility and processability but can sometimes lead to lower mechanical strength compared to polymers made from para-substituted isomers. vt.edu

Nucleophilicity of Amine Groups: The phenoxy group is an electron-donating group, which influences the nucleophilicity (and thus, the reactivity) of the amine functional groups during polycondensation reactions with dianhydrides or diacid chlorides. vt.edu Understanding this electronic effect is crucial for controlling molecular weight and polymerization kinetics.

By systematically modifying this base structure—for example, by adding electron-withdrawing groups to alter reactivity or bulky side groups to control inter-chain spacing—researchers can rationally design new polymers. This approach moves beyond trial-and-error synthesis towards a predictive framework where new materials with desired combinations of properties, such as high thermal stability and good optical transparency, can be developed for targeted applications. mdpi.comnih.gov

Contributions to Advanced Materials Research and Industrial Applications

Polymers derived from this compound and its analogues are positioned to make significant contributions to various high-technology sectors. The unique balance of high thermal stability and improved processability makes these materials prime candidates for applications where performance under extreme conditions is paramount.

Aerospace and Automotive Industries: Aromatic polyimides and polyamides are valued for their high strength-to-weight ratio and excellent thermal resistance. nih.govnasa.gov Materials derived from ether-linked diamines are used as matrices for lightweight composite materials, adhesives, and coatings that can withstand high operating temperatures in aircraft engines and automotive components. nasa.govmdpi.com

Microelectronics: The electronics industry requires materials with excellent dielectric properties, thermal stability, and processability for manufacturing flexible printed circuits, insulation layers in integrated circuits, and high-temperature wire enamels. researchgate.netsci-hub.se The introduction of the phenoxy group can improve the solubility of polyimides, making them easier to process into thin films, while maintaining the required high-performance characteristics. sci-hub.se

Separation Membranes: The controlled introduction of bulky groups and the inherent structure of polymers from monomers like this compound allow for the tuning of fractional free volume. This makes them suitable for fabricating membranes for gas separation, a critical technology in industrial processes and environmental applications. csic.es

The ongoing research into novel monomer design and sustainable synthesis will likely expand the application scope of these advanced polymers, enabling new technologies and improving the performance and longevity of existing ones.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Phenoxybenzene-1,3-diamine and characterizing its purity?

- Methodological Answer : Synthesis typically involves diazotization and coupling reactions. For example, derivatives like 4-(3-methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-yl) diazenyl) benzene-1,3-diamine are synthesized via stepwise azo coupling, with yields optimized by controlling temperature and stoichiometry . Characterization employs FT-IR for functional group analysis (e.g., NH₂ stretches at ~3300 cm⁻¹) and UV-Vis spectroscopy to confirm π-π* transitions in aromatic systems. Crystallographic refinement using SHELX software (e.g., SHELXL) can resolve molecular geometry .

Q. How should researchers handle this compound to ensure safety and compliance with waste disposal protocols?

- Methodological Answer : Follow hazard guidelines for similar diamines (e.g., 4-Methoxybenzene-1,3-diamine sulfate):

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- Store waste separately and engage certified waste management services for disposal .

- For spills, neutralize with inert absorbents and avoid aqueous release due to potential aquatic toxicity .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Solubility depends on solvent polarity and hydrogen-bonding capacity. Binary solvent mixtures (e.g., DMSO/water or ethanol/hexane) enhance solubility for diamines. Studies on methyl-substituted analogs suggest:

| Solvent System | Interaction Type | Application |

|---|---|---|

| DMSO/Water | Polar aprotic + H-bonding | Reaction medium for azo coupling |

| Ethanol/Hexane | Moderate polarity | Recrystallization |

Advanced Research Questions

Q. How can solute-solvent interactions be leveraged to optimize reaction conditions for this compound derivatives?

- Methodological Answer : Solvent choice impacts reaction kinetics and product stability. For example:

- Polar solvents (e.g., DMF) stabilize intermediates in azo coupling reactions .

- Low-polarity solvents reduce side reactions in electrophilic substitutions. Computational modeling (e.g., COSMO-RS) predicts solvent effects on activation energy .

Q. How should researchers address contradictions in reported synthesis yields for this compound analogs?

- Methodological Answer : Contradictions often arise from varying reaction conditions. Systematic analysis includes:

- DOE (Design of Experiments) : Vary temperature, catalyst loading, and solvent ratios to identify optimal parameters.

- Byproduct Analysis : Use HPLC-MS to detect intermediates (e.g., unreacted diazonium salts) that reduce yield .

- Reproducibility Checks : Cross-validate results with independent labs using identical reagents .

Q. What methodologies are recommended for evaluating the biological activity of this compound-based compounds?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains .

- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic indices .

- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What regulatory considerations apply to this compound derivatives in the EU?

- Methodological Answer : Azo derivatives (e.g., 4-(phenylazo)benzene-1,3-diamine) require harmonized classification under CLP Regulation (EC) No 1272/2008:

- Labeling : Include H317 (sensitization) and H411 (aquatic toxicity) .

- Documentation : Maintain SDS compliant with REACH for hazard communication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.